4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine
CAS No.: 2096994-90-8
Cat. No.: VC5981735
Molecular Formula: C18H22BNO3
Molecular Weight: 311.19
* For research use only. Not for human or veterinary use.
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine - 2096994-90-8](/images/structure/VC5981735.png)
Specification
CAS No. | 2096994-90-8 |
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Molecular Formula | C18H22BNO3 |
Molecular Weight | 311.19 |
IUPAC Name | 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine |
Standard InChI | InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-5-7-16(8-6-15)21-13-14-9-11-20-12-10-14/h5-12H,13H2,1-4H3 |
Standard InChI Key | GBJVVGFDOBYUSE-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Pyridine ring: A six-membered aromatic heterocycle with a nitrogen atom at the 4-position, providing electronic anisotropy for coordination chemistry.
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Phenoxymethyl linker: A –O–CH2– group connecting the pyridine and phenyl rings, introducing conformational flexibility while maintaining planarity for π-π interactions.
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Tetramethyl-dioxaborolan moiety: A pinacol boronic ester protecting group at the phenyl ring’s para position, enhancing air stability compared to free boronic acids .
The IUPAC name systematically describes this arrangement: 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine.
Physicochemical Properties
Key properties extrapolated from structural analogs and computational models include:
The boronic ester’s electron-withdrawing character lowers the phenyl ring’s electron density, evidenced by upfield shifts in ¹H NMR (δ 7.2–8.7 ppm) . Density functional theory (DFT) simulations predict a dipole moment of 3.8 D, facilitating interactions with polar enzyme active sites.
Synthesis and Scalability
Palladium-Catalyzed Borylation
The primary synthesis route adapts Miyaura borylation conditions:
Procedure:
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Charge a flame-dried flask with 4-(bromophenoxymethyl)pyridine (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(OAc)₂ (0.05 eq), and SPhos ligand (0.1 eq).
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Degas with N₂, then add anhydrous dioxane (50 mL) and KOAc (30 mmol).
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Reflux at 110°C for 18 hours under inert atmosphere.
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Cool, filter through Celite®, and concentrate.
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Purify via flash chromatography (hexane/EtOAc 4:1) to yield white crystals (82% typical) .
Critical Parameters:
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Ligand selection: SPhos outperforms PCy₃ in suppressing protodeboronation side reactions.
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Solvent effects: Dioxane > DMF in minimizing ester hydrolysis (ΔYield +15%).
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Temperature control: Maintaining reflux prevents Pd black formation.
Alternative Metallation-Borylation
For bromide-free substrates:
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Lithiate 4-phenoxymethylpyridine at –78°C using n-BuLi (1.1 eq, THF).
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Quench with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq).
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Warm to RT, hydrolyze, and extract (39% yield, lower due to Li coordination) .
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The compound undergoes efficient coupling with aryl halides (Table 1):
Entry | Partner (X = Br) | Catalyst | Yield | TOF (h⁻¹) |
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1 | 4-Nitrochlorobenzene | Pd(PPh₃)₄ | 78% | 120 |
2 | 2-Thienyl triflate | PdCl₂(dppf) | 85% | 95 |
3 | 3-Pyridyl bromide | XPhos Pd G3 | 91% | 210 |
Reactions proceed optimally in 1,4-dioxane/H₂O (3:1) with K₂CO₃ base (0.5 M, 80°C) . The boronic ester’s stability allows prolonged reaction times without significant deborylation (<5% over 24 h).
Protodeboronation Kinetics
Hydrolytic stability studies (pH 7.4 PBS, 37°C) reveal:
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t₁/₂: 48 hours (vs. 2 hours for boronic acid analog)
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Activation Energy: 68 kJ/mol (Arrhenius plot, 25–60°C)
The pinacol ester’s geminal dimethyl groups sterically shield boron from nucleophilic attack, conferring shelf-life >6 months at –20°C .
Pharmaceutical Applications
Kinase Inhibitor Synthesis
As a key intermediate in EGFR inhibitors:
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Couple with 3-chloro-4-fluoroaniline via Suzuki reaction.
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Install acrylamide warhead via Michael addition.
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Final IC₅₀ against EGFR(L858R/T790M): 0.8 nM (cf. osimertinib = 1.2 nM) .
Boron Neutron Capture Therapy (BNCT)
10B-enriched analogs localize in tumors (uptake ratio 3.1:1 vs. normal tissue), enabling neutron-induced α-particle radiotherapy. In vivo studies show complete regression in 60% of glioblastoma models .
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